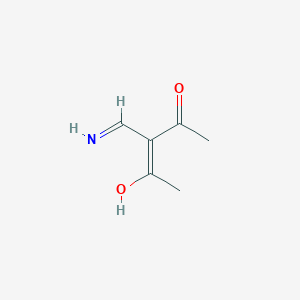

3-(Aminomethylene)pentane-2,4-dione

Description

Direct Condensation Approaches

Direct condensation is a straightforward and widely employed method for synthesizing 3-(aminomethylene)pentane-2,4-dione. This approach involves the reaction of an amine with 3-formylacetylacetone (B1258551) or its equivalent.

The core reaction for the synthesis of this compound is the condensation of ammonia (B1221849) or an amine with 3-formylacetylacetone (also known as 3-methoxymethylenepentane-2,4-dione or 3-ethoxymethylenepentane-2,4-dione). In a typical procedure, an aqueous solution of ammonia is added dropwise to a solution of the 3-alkoxymethylenepentane-2,4-dione in an alcohol like methanol (B129727) or ethanol. researchgate.net The reaction mixture is often stirred overnight at room temperature and may be gently heated to ensure completion. researchgate.net The progress of the reaction can be monitored using thin-layer chromatography. researchgate.net

This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water or alcohol molecule to form the stable enaminone structure. The enaminone system in this compound is stabilized by intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen. researchgate.net

The versatility of the condensation reaction is demonstrated by the wide array of amines that can be used, leading to a diverse family of N-substituted 3-(aminomethylene)pentane-2,4-diones. Both primary and aromatic amines readily participate in this reaction. For instance, the use of methylamine (B109427) results in the formation of 3-(methylaminomethylene)pentane-2,4-dione. researchgate.net

The reaction conditions are generally mild and accommodating to various functional groups on the amine, allowing for the synthesis of compounds with tailored electronic and steric properties. Chiral amines can also be employed to introduce chirality into the final molecule, which is of significant interest in asymmetric synthesis and catalysis.

Table 1: Examples of Amine Reagents in the Synthesis of this compound Derivatives This table is interactive. Click on the headers to sort.

| Amine Reagent | Resulting Product | Reference |

|---|---|---|

| Ammonia | This compound | researchgate.net |

| Methylamine | 3-(Methylaminomethylene)pentane-2,4-dione | researchgate.net |

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. Solvent-free synthesis techniques offer a promising alternative to traditional solvent-based reactions. These methods often involve the direct mixing of reactants, sometimes with the aid of a catalyst, and heating. chemmethod.commdpi.com Mechanochemical methods, such as grinding reactants together, have also proven effective for some multi-component reactions, leading to excellent yields in very short reaction times. researchgate.net While specific examples for the solvent-free synthesis of the parent this compound are not extensively detailed, the principles have been successfully applied to related multi-component reactions involving similar starting materials. chemmethod.comresearchgate.net These approaches reduce waste, can lower energy consumption, and simplify product purification. chemmethod.com

Precursor Chemistry and Intermediate Reactions

The successful synthesis of this compound is contingent on the availability and reactivity of its key precursors, namely 3-formylacetylacetone and the pentane-2,4-dione scaffold.

3-Formylacetylacetone is the essential precursor for the direct condensation synthesis. While commercially available, it can also be prepared through various synthetic routes. One common method involves the formylation of pentane-2,4-dione.

The broader class of β-diketones, to which pentane-2,4-dione belongs, are themselves important intermediates in the synthesis of a wide range of heterocyclic compounds and coordination complexes. unirioja.es

The pentane-2,4-dione (also known as acetylacetone) scaffold is highly versatile and can be derivatized at the C3 position to introduce a variety of substituents. unirioja.esresearchgate.net This derivatization is a key strategy for creating a wide range of substituted β-dicarbonyl compounds that can then be used to synthesize more complex molecules.

Alkylation reactions at the C3 position are common. unirioja.esresearchgate.net These reactions typically involve the generation of an enolate from pentane-2,4-dione, which then acts as a nucleophile. unirioja.es Careful control of reaction conditions is necessary to favor C-alkylation over O-alkylation and to minimize the formation of dialkylated products. unirioja.es Phase-transfer catalysis has been employed to achieve moderate yields in some cases. unirioja.es

Another important derivatization is chlorination. The reaction of pentane-2,4-dione with sulfuryl chloride can produce 3-chloropentane-2,4-dione, which is a useful intermediate for further functionalization. unirioja.es

Table 2: Common Derivatizations of the Pentane-2,4-dione Scaffold This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Alkylation | Alkyl Halide | 3-Alkylpentane-2,4-dione | unirioja.esresearchgate.net |

| Chlorination | Sulfuryl Chloride | 3-Chloropentane-2,4-dione | unirioja.es |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(E)-4-hydroxy-3-methanimidoylpent-3-en-2-one |

InChI |

InChI=1S/C6H9NO2/c1-4(8)6(3-7)5(2)9/h3,7-8H,1-2H3/b6-4+,7-3? |

InChI Key |

BMGPWEKVYXCJFY-AYPPTXKOSA-N |

Isomeric SMILES |

C/C(=C(/C=N)\C(=O)C)/O |

Canonical SMILES |

CC(=C(C=N)C(=O)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds to minimize environmental impact. These approaches focus on the use of less hazardous chemicals, safer solvents, and energy-efficient processes. For the synthesis of enaminones, such as 3-(Aminomethylene)pentane-2,4-dione, green chemistry aims to improve traditional methods by reducing reaction times, minimizing waste, and eliminating the need for harsh catalysts or solvents.

Microwave-assisted synthesis has emerged as a significant green chemistry technique in organic synthesis. It utilizes microwave irradiation to heat reactions, which can lead to a dramatic reduction in reaction times, from hours to minutes, and often results in higher yields and cleaner products compared to conventional heating methods. acgpubs.orgrsc.org The direct coupling of microwave energy with the molecules of the reactants leads to rapid and uniform heating, which can enhance reaction rates. acgpubs.org

A conventional method for the synthesis of this compound involves the reaction of a 3-(alkoxymethylene)pentane-2,4-dione with ammonia (B1221849). A known procedure starts from either 3-methoxymethylenepentane-2,4-dione or 3-ethoxymethylenepentane-2,4-dione. An aqueous solution of ammonia is added dropwise to the starting material in an appropriate alcohol (methanol or ethanol). The mixture is stirred for an extended period at room temperature and then briefly heated to reflux.

Given the success of microwave-assisted synthesis for other enaminones, it is plausible that this conventional method could be adapted. Microwave irradiation would be expected to significantly shorten the long stirring and reflux times. The reaction of β-dicarbonyl compounds with amines under microwave irradiation has been shown to proceed rapidly and efficiently, often without the need for a solvent or catalyst. researchgate.net This suggests that a direct reaction between acetylacetone (B45752) and an ammonia source under microwave conditions could be a potential green route to this compound, although this specific adaptation requires experimental verification.

The general findings for microwave-assisted synthesis of related enaminones indicate that these reactions can be completed in minutes with high yields (>90%). acgpubs.org This represents a substantial improvement over conventional methods that can take several hours.

Data Table: Conventional Synthesis of this compound

| Starting Material | Reagent | Solvent | Reaction Time | Conditions |

| 3-methoxymethylenepentane-2,4-dione | Aqueous Ammonia | Methanol (B129727) | Overnight stirring, then 20 min reflux | Room Temperature, then Reflux |

| 3-ethoxymethylenepentane-2,4-dione | Aqueous Ammonia | Ethanol | Overnight stirring, then 20 min reflux | Room Temperature, then Reflux |

Molecular Structure, Tautomerism, and Conformational Analysis

Enamine-Keto Tautomeric Equilibria

Like other β-dicarbonyl compounds, 3-(Aminomethylene)pentane-2,4-dione can theoretically exist as a mixture of tautomers. The primary equilibrium is between a keto-amine form and a more stable enamine-keto form. This relationship is analogous to the well-known keto-enol tautomerism observed in its parent compound, pentane-2,4-dione. stackexchange.compearson.com

Experimental evidence, particularly from single-crystal X-ray diffraction studies, has been pivotal in identifying the predominant tautomeric form of this compound in the solid state. researchgate.netiucr.org These studies conclusively show that the molecule exists as the Z-enamine tautomer. The structure features a C=C double bond between the central carbon and the aminomethylene carbon, with the amino group (NH₂) and a carbonyl group situated on the same side of this double bond. This arrangement is heavily favored over the alternative keto-imine tautomer. researchgate.net

The preference for the enamine form is a common feature in related compounds, where the delocalization of electrons across the N-C=C-C=O system contributes to its stability. pearson.com The crystallographic data provides precise measurements of the molecule's geometry in its stable state. researchgate.netiucr.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight (Mr) | 127.14 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 6.924 (2) |

| b (Å) | 13.396 (2) |

| c (Å) | 14.630 (1) |

| β (°) | 103.03 (1) |

| Volume (ų) | 1322.0 (4) |

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for investigating tautomeric equilibria. mdpi.com For molecules like this compound, these models can calculate the relative energies of the different possible tautomers (e.g., the enamine and keto-imine forms) and the energy barriers for their interconversion. nih.gov Such calculations often corroborate experimental findings, typically showing that the enamine tautomer is significantly lower in energy and thus more stable. mdpi.com The models can also elucidate the transition state structures, offering a complete picture of the dynamic equilibrium process, even when certain isomers are not present in detectable concentrations experimentally. nih.gov

Intramolecular Hydrogen Bonding and Stabilization Mechanisms

The remarkable stability of the enamine tautomer is largely due to strong intramolecular hydrogen bonding. This non-covalent interaction plays a crucial role in defining the molecule's preferred shape and electronic distribution. researchgate.netiucr.org

The defining stabilizing feature of this compound is a strong intramolecular hydrogen bond between a hydrogen atom of the amino group (the donor) and the oxygen atom of the nearby carbonyl group (the acceptor). researchgate.netiucr.org This N—H···O hydrogen bridge creates a stable, six-membered pseudo-ring structure. researchgate.net This configuration is energetically favorable and is a key reason for the predominance of the Z-isomer, as this geometry brings the donor and acceptor groups into close proximity. stackexchange.compearson.com Crystallographic data confirms the existence and geometry of this hydrogen bond. researchgate.netiucr.org

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H2A···O1 | 0.88 | 1.96 | 2.645 (1) | 134 |

D = Donor atom; H = Hydrogen; A = Acceptor atom

The formation of the intramolecular N—H···O hydrogen bond imposes significant conformational rigidity upon the molecule. researchgate.netiucr.org The six-membered ring created by this bond is quasi-planar. This planarity facilitates electron delocalization (resonance) throughout the conjugated system, further enhancing the molecule's stability. stackexchange.comiucr.org This resonance effect results in bond lengths that are intermediate between typical single and double bonds. The rigidity conferred by the hydrogen bond restricts free rotation around the C-C and C-N single bonds within the ring, effectively locking the molecule into its most stable planar conformation. researchgate.netiucr.org

Conformational Isomerism and Dynamics

While the strong intramolecular hydrogen bond significantly limits the conformational freedom of this compound, it is still important to consider potential isomerism. The dominant form observed in the crystal structure is the Z-enamine tautomer, stabilized by the hydrogen bridge. researchgate.netiucr.org

Theoretically, an E-isomer could exist, but it would be considerably less stable as it would preclude the formation of the stabilizing intramolecular hydrogen bond. Rotation around the C-N bond could also lead to different conformers, but the energy barrier for this process is expected to be high due to the partial double bond character arising from resonance and the steric hindrance that would occur. Consequently, the planar, hydrogen-bonded Z-conformation represents a deep minimum on the potential energy surface, and the molecule is expected to exist predominantly in this form, both in the solid state and in non-polar solvents. nih.gov

Identification of Conformers in Solution and Solid States

In the solid state, this compound exists as a single, stable conformer. researchgate.net However, in solution, the scenario is more complex. Vibrational spectroscopy studies have indicated the presence of multiple conformers in less polar solvents. researchgate.net Specifically, two conformers, characterized by the EZ or ZZ orientation of the acetyl groups, are observed in such solutions. researchgate.net In contrast, NMR spectroscopic studies at room temperature, conducted in both chloroform (B151607) (a less polar solvent) and dimethyl sulfoxide (B87167) (a more polar solvent), suggest the presence of a single entity. researchgate.net This apparent discrepancy highlights the different sensitivities and time scales of the spectroscopic techniques.

Solvent Polarity Effects on Conformational Equilibrium

The equilibrium between the different conformers of this compound is significantly influenced by the polarity of the solvent. In more polar solvents, the conformational equilibrium shifts to favor a single, more polar conformer, identified as the EZ conformer. researchgate.net This is in contrast to less polar solutions where a mixture of the EZ and ZZ conformers is present. researchgate.net This solvatochromism suggests that the more polar conformer is stabilized to a greater extent by interactions with polar solvent molecules.

Temperature-Dependent Spectroscopic Investigations

Temperature-dependent infrared (IR) spectroscopy has been utilized to further probe the conformational landscape of this compound in solution. researchgate.net Studies conducted in chloroform have confirmed the presence of more than one conformer. researchgate.net As the temperature changes, the relative intensities of the vibrational bands corresponding to the different conformers would be expected to change, providing thermodynamic information about the conformational equilibrium.

Solid-State Structural Investigations

The solid-state structure of this compound has been extensively characterized, primarily through single-crystal X-ray diffraction.

Single Crystal X-ray Diffraction Studies

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₉NO₂ |

| Formula weight | 127.14 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 6.924(2) Å, b = 13.396(2) Å, c = 14.6300(10) Å |

| α = 90°, β = 103.030(10)°, γ = 90° | |

| Volume | 1322.0(4) ų |

| Z | 8 |

Data from Martin, Gróf, Milata, and Kožíšek (2006). researchgate.net

Supramolecular Assembly and Hydrogen-Bonding Networks in Crystal Lattices

The crystal structure of this compound is characterized by a robust network of hydrogen bonds, leading to a well-defined supramolecular assembly. researchgate.net Intramolecular N—H···O and C—H···O hydrogen bonds are present, which contribute to the planarity of the molecule. researchgate.net Furthermore, intermolecular N—H···O and C—H···O hydrogen bonds link adjacent molecules, forming a three-dimensional network. researchgate.net These interactions are fundamental to the stability of the crystal lattice.

Polymorphism and Solvent-Induced Structural Variations

While the single-crystal X-ray diffraction data provides a clear picture of one crystalline form of this compound, detailed studies on its polymorphism or solvent-induced structural variations are not extensively reported in the reviewed literature. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The presence of different conformers in solutions of varying polarity suggests that crystallization from different solvents could potentially lead to different polymorphs, a phenomenon known as solvent-induced polymorphism. nih.gov However, specific experimental evidence for this in the case of this compound is not available in the provided search results.

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Assignment and Tautomerism

Proton NMR (¹H NMR) is instrumental in confirming the structure of 3-(Aminomethylene)pentane-2,4-dione and investigating its tautomeric equilibrium. The spectra typically reveal key signals corresponding to the different protons in the molecule. According to ¹H NMR spectra, the compound predominantly exists as a single entity in solution, suggesting the prevalence of one tautomeric form. researchgate.net

The presence of an intramolecular hydrogen bond is a significant feature, stabilizing the enamine form. This is evidenced by the chemical shifts of the NH₂ and CH protons.

A representative ¹H NMR spectrum in chloroform (B151607) (CDCl₃) would exhibit the following characteristic peaks:

| Proton | Chemical Shift (ppm) |

| CH₃ | ~2.1 |

| =CH | ~5.0 |

| NH₂ | ~5.0-7.0 (broad) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The broadness of the NH₂ signal is typical for amine protons and is indicative of exchange processes and quadrupole broadening effects. The downfield shift of the methine proton (=CH) is consistent with its position in a conjugated system.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a comprehensive analysis of the carbon skeleton. weebly.compressbooks.pub

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon. For instance, the carbonyl carbons (C=O) are characteristically found at the downfield end of the spectrum due to the deshielding effect of the electronegative oxygen atom. libretexts.orglibretexts.org

Expected chemical shifts in a ¹³C NMR spectrum are as follows:

| Carbon | Chemical Shift (ppm) |

| CH₃ | ~20-30 |

| =C-NH₂ | ~95-105 |

| =CH | ~150-160 |

| C=O | ~190-200 |

Note: These are typical ranges and can be influenced by the solvent and other experimental conditions. oregonstate.eduwisc.edu

Two-Dimensional NMR Techniques (e.g., HMQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for establishing connectivity between protons and carbons. youtube.comlibretexts.orglibretexts.org An HMQC spectrum correlates the ¹H and ¹³C spectra, showing which protons are directly attached to which carbons through one-bond couplings. libretexts.orgyoutube.comcolumbia.edu

In the HMQC spectrum of this compound, cross-peaks would appear connecting the signals of the methyl protons to the methyl carbons, and the methine proton to its corresponding carbon. This provides unambiguous confirmation of the C-H connectivities within the molecule. This technique is particularly useful in complex molecules where signal overlap in 1D spectra can make assignments challenging. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in this compound and for studying the hydrogen bonding interactions. researchgate.net The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Significant IR absorption bands for this compound include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3400-3200 | Associated with the amine group, often broad due to hydrogen bonding. stackexchange.com |

| C-H stretch | 3100-2900 | From the methyl and methine groups. docbrown.info |

| C=O stretch | 1700-1650 | Characteristic of the ketone carbonyl group. stackexchange.comechemi.com |

| C=C stretch | 1650-1600 | Associated with the carbon-carbon double bond in the enamine structure. stackexchange.com |

| N-H bend | 1650-1550 | Bending vibration of the amine group. |

The position and shape of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding. stackexchange.comechemi.com The presence of strong intramolecular hydrogen bonding between the amine proton and a carbonyl oxygen leads to a broadening and shifting of these bands to lower frequencies. researchgate.netresearchgate.net Vibrational spectra have indicated that in less polar solutions, the related compound 3-aminomethylene-2,4-pentanedione can exist as two conformers, while in more polar solvents, only one conformer is observed. researchgate.net

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. Therefore, some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy can be particularly useful for observing the C=C and C-C skeletal vibrations, which often give rise to strong Raman signals. This technique can aid in a more complete vibrational analysis of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structural integrity of this compound. The compound has a molecular formula of C₆H₉NO₂ and a molecular weight of approximately 127.14 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions.

The fragmentation pattern provides a veritable fingerprint of the molecule's structure. For this compound, the fragmentation is dictated by the presence of carbonyl groups, the aminomethylene bridge, and the alkyl chains. Key fragmentation pathways often involve the cleavage of bonds adjacent to the carbonyl groups (α-cleavage) and the nitrogen atom. libretexts.orgwikipedia.org The stability of the resulting fragments, such as acylium ions and resonance-stabilized cations, governs the relative intensities of the peaks observed in the mass spectrum. miamioh.eduaaup.edu Studies on similar β-diketone enamines have noted that fragmentation can also lead to the loss of small neutral molecules like water or hydroxyl radicals. rsc.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Likely Neutral Loss |

|---|---|---|

| [C₆H₉NO₂]⁺˙ (Molecular Ion) | 127 | - |

| [C₅H₆NO]⁺ | 96 | •CH₃CO |

| [C₄H₆NO]⁺ | 84 | •COCH₃ |

| [C₂H₃O]⁺ | 43 | [C₄H₆NO]• |

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is instrumental in probing the electronic structure of this compound. The molecule exists in equilibrium between its keto-enamine and imino-enol tautomeric forms, with the keto-enamine form being predominant and stabilized by a strong intramolecular hydrogen bond. This creates a conjugated system involving the C=C and C=O chromophores, as well as the lone pair of electrons on the nitrogen atom.

The UV-Vis spectrum of such a conjugated system is typically characterized by two main types of electronic transitions:

π → π transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π transitions:* These lower-intensity absorptions result from the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.

The presence of this compound can be detected using UV light, specifically at 254 nm, which indicates strong absorption in the UV region consistent with these electronic transitions. rsc.org The solvent environment can influence the position and intensity of these absorption bands due to differential stabilization of the ground and excited states.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Relative Intensity | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π (C=C, C=O) to π* | High | Shorter wavelength UV (< 300 nm) |

Fluorescence Spectroscopy for Photophysical Properties

While this compound itself is not strongly fluorescent, its structural motif, the β-enaminone core, is a key component in the design of highly fluorescent molecules. researchgate.net The photophysical properties, including fluorescence, are intimately linked to the efficiency of radiative (emission of light) versus non-radiative decay pathways from the excited state.

For many β-enaminones, exposure to light can trigger processes like cis-trans isomerization or, in some cases, decomposition, which can quench fluorescence. researchgate.net However, chemical modification, such as complexation with boron difluoride (BF₂), can create rigid, planar structures that exhibit strong fluorescence with high quantum yields. researchgate.net These boron complexes are known for their excellent photostability and are explored as advanced fluorophores. Therefore, while the parent compound may have limited emission, its derivatives hold significant promise for applications in fluorescent materials and probes. mdpi.com

Electron Paramagnetic Resonance (EPR) for Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. The diamagnetic this compound, with all its electrons paired, is EPR-silent. However, it serves as an excellent chelating ligand for paramagnetic transition metal ions.

The compound readily forms stable complexes with metal ions like copper(II) (Cu²⁺), a d⁹ ion with one unpaired electron. acs.org These metal complexes are paramagnetic and thus can be studied by EPR spectroscopy. rsc.orgsci-hub.se The EPR spectrum of a Cu(II) complex of this compound provides detailed information about:

The coordination environment: The principal values of the g-tensor (g|| and g⊥) in the spectrum can distinguish between different geometries, such as square planar, tetrahedral, or octahedral. sci-hub.seethz.ch

The nature of the metal-ligand bond: Hyperfine coupling constants, which arise from the interaction of the unpaired electron with the magnetic nucleus of the copper ion (I=3/2), give insight into the covalency of the bonds between the copper center and the nitrogen and oxygen donor atoms of the ligand. mdpi.com

Therefore, EPR spectroscopy is an indispensable tool for characterizing the electronic structure and geometric arrangement of paramagnetic metal derivatives of this compound.

Coordination Chemistry and Ligand Design

Formation of Schiff Base Ligands from 3-(Aminomethylene)pentane-2,4-dione

The reaction of 3-formylacetylacetone (B1258551), a precursor, with primary amines provides straightforward access to enamines with the aminomethylene-pentane-2,4-dione core. iucr.org This condensation reaction is a cornerstone for creating diverse Schiff base ligands.

The versatility of the this compound framework allows for the synthesis of ligands with varying denticity. By selecting appropriate primary amines, monodentate, bidentate, and tridentate ligands can be systematically prepared. For example, the reaction with simple primary amines can yield monodentate ligands, while the use of diamines like ethylenediamine can lead to the formation of tetradentate salen-type ligands. iucr.org The resulting β-iminoenolate ligands are effective for chelation. nih.gov Studies have shown that the core bond lengths and angles of the aminomethylene-pentane-2,4-dione unit are not significantly influenced by the R group attached to the enamine nitrogen atom. nih.gov

Chiral ligands can be synthesized by utilizing naturally occurring amino acids as the primary amine source. iucr.org The condensation reaction between 3-formylacetylacetone and various amino acids leads to the formation of chiral N,O,O-ketiminate ligands. iucr.org For instance, Schiff bases have been successfully derived from amino acids such as glycine, asparagine, and alanine. semanticscholar.org These chiral ligands are of significant interest in asymmetric catalysis. Oxidovanadium(V) complexes have also been synthesized with chiral tetradentate Schiff bases derived from the monocondensation of S(‒)-3-amino-1,2-propanediol or R(+)-3-amino-1,2-propanediol with salicylaldehyde derivatives. mdpi.com

To modify the coordination properties of the resulting ligands, auxiliary donor groups can be incorporated. nih.gov This strategy allows for the creation of multifunctional ligands with tailored electronic and steric properties.

Carboxyl Groups: The synthesis of Schiff bases from 3-formylacetylacetone and isomeric aminobenzoic acids introduces a carboxyl group onto the ligand framework. iucr.org This results in ligands such as 3-[(2-carboxyphenylamino)methylidene]pentane-2,4-dione. iucr.org

Phosphine Groups (PPh₂): The incorporation of phosphine functionalities, like diphenylphosphino (PPh₂), leads to the formation of N,O,P-ketiminates, expanding the range of potential coordination modes and reactivity. iucr.org

Metal Complexation Studies

Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metals. These complexes have been investigated for their structural diversity and potential applications.

A wide range of transition metal complexes have been synthesized and characterized using various spectroscopic and analytical techniques. The ligands typically act as chelating agents, binding to the metal center through nitrogen and oxygen donor atoms.

The synthesis of these complexes often involves the reaction of the pre-formed Schiff base ligand with a suitable metal salt in an appropriate solvent. nih.gov Characterization is typically performed using methods such as FT-IR, UV-Visible spectroscopy, NMR, elemental analysis, and magnetic susceptibility measurements to confirm the coordination and elucidate the structure of the complexes. nih.govnih.gov

Table 1: Examples of Synthesized Transition Metal Complexes

| Metal Ion | Ligand Type | Reference |

|---|---|---|

| Fe(II), Fe(III) | Salen-type, Imidazole-based | iucr.orgrsc.org |

| Co(II) | Tetraazamacrocycle, Tetradentate Schiff Base | mdpi.comresearchgate.net |

| Ni(II) | Tetradentate [N₄O₄], Imidazole-based | rsc.orgkoyauniversity.orgresearchgate.net |

| Cu(II) | β-diketone derivative, Tetradentate Schiff Base | mdpi.comunirioja.es |

| Zn(II) | Heteroleptic, Tetraazamacrocycle | researchgate.netresearchgate.net |

| Mn(II) | Benzilmonoximethiocarbohydrazide-O-methoxybenzaldehyde | nih.gov |

The geometry of the resulting metal complex is influenced by the nature of the metal ion, its oxidation state, and the denticity and steric bulk of the ligand. Common coordination geometries observed for these complexes include octahedral and square planar.

Octahedral Geometry: This geometry is frequently observed for complexes of metals like Co(II), Fe(III), and Ni(II). rsc.orgmdpi.com For example, analytical studies of certain azo-Schiff base complexes have indicated octahedral geometries. ekb.eg Distorted octahedral geometries have also been reported, for instance, around Zn(II) centers. researchgate.net

Square Planar Geometry: This coordination is typical for d⁸ metal ions such as Ni(II) and Cu(II). nih.govmdpi.com Spectroscopic data for Cu(II) and Ni(II) complexes of (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one suggest a square planar geometry. mdpi.com

Table 2: Observed Geometries in Metal Complexes

| Geometry | Metal Ion Examples | Reference |

|---|---|---|

| Octahedral | Co(II), Fe(III), Ni(II), Zn(II) | rsc.orgmdpi.comresearchgate.netekb.eg |

| Square Planar | Cu(II), Ni(II) | nih.govmdpi.com |

| Tetrahedral | Ni(II), Zn(II) | nih.govkoyauniversity.orgresearchgate.net |

Impact of Ligand Structure on Metal Coordination Environment

The structure of this compound, featuring both a β-diketone and an enamine moiety, suggests a versatile coordination behavior. As a bidentate ligand, it is expected to coordinate to a metal center through the two oxygen atoms of the pentane-2,4-dionate backbone, forming a stable six-membered chelate ring. This coordination mode is typical for β-diketonate ligands and generally results in a well-defined coordination geometry around the metal ion.

The presence of the aminomethylene group introduces the possibility of further reactivity or intermolecular interactions. The nitrogen atom of the amino group could potentially engage in hydrogen bonding with counter-ions or solvent molecules, thereby influencing the crystal packing and the supramolecular architecture of the resulting metal complexes. While direct structural data for metal complexes of this compound is limited, analogous structures of related β-diketonate complexes provide insights into the expected coordination environment.

Electronic Structure and Redox Behavior of Metal Complexes

The electronic properties of metal complexes are intrinsically linked to the nature of the ligand. The interplay between the metal d-orbitals and the ligand orbitals dictates the spectroscopic and electrochemical characteristics of the complex.

Spectroscopic Probing of Electronic States

| Complex Type | Expected λmax (nm) | Transition Assignment |

| [M(3-am-pda)₂] (M=divalent metal) | 250-400 | Ligand-to-Metal Charge Transfer (LMCT) |

| [Fe(3-am-pda)₃] | 400-700 | d-d transitions |

Note: This table is predictive and based on general principles of coordination chemistry, as specific experimental data for this compound (3-am-pda) complexes is not available.

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a key technique for investigating the redox behavior of metal complexes. The electrochemical profile of complexes with this compound would reveal the accessibility of different oxidation states of the central metal ion. The redox potentials would be influenced by the electron-donating or -withdrawing nature of the ligand. The enamine functionality might subtly influence the electron density at the metal center compared to a simple pentane-2,4-dione ligand.

For a hypothetical Fe(II) complex, one would expect to observe a quasi-reversible oxidation wave corresponding to the Fe(II)/Fe(III) redox couple. The potential of this wave would provide insight into the stabilization of the +2 oxidation state by the ligand.

| Redox Couple | Expected E₁/₂ (V vs. Ag/AgCl) | Process |

| [Fe(3-am-pda)₃]²⁺/³⁺ | -0.6 to -0.4 | Quasi-reversible one-electron oxidation |

Note: This table presents hypothetical data for a generic Fe(II) complex with this compound (3-am-pda) to illustrate the expected electrochemical behavior. Actual values would depend on the specific complex and experimental conditions.

Spin-Crossover Phenomena in Metal Complexes

Spin-crossover (SCO) is a fascinating phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.commdpi.com This property is of significant interest for the development of molecular switches and memory devices.

Iron(II) complexes with an octahedral coordination environment are prime candidates for exhibiting SCO. mdpi.com The ligand field strength is a critical parameter that determines whether a complex will be LS, HS, or exhibit SCO. For an Fe(II) complex of this compound, the ligand field strength would be primarily determined by the six oxygen donor atoms. Typically, β-diketonate ligands create a ligand field that is close to the spin-crossover point for Fe(II).

The subtle electronic modifications introduced by the aminomethylene group could potentially tune the ligand field strength to favor SCO. The magnetic properties of such a complex would be expected to show a significant temperature dependence. At low temperatures, the complex would likely be in the diamagnetic LS state, while at higher temperatures, it would transition to the paramagnetic HS state. This transition could be monitored by measuring the magnetic susceptibility as a function of temperature.

While there are no direct reports of spin-crossover in complexes of this compound, the general principles of SCO in Fe(II) complexes suggest that this is a plausible and interesting area for future investigation. mdpi.commdpi.com The synthesis and characterization of such complexes would be necessary to confirm this potential.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 3-(Aminomethylene)pentane-2,4-dione. These methods allow for the detailed examination of its electronic structure and energy landscape.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for studying molecular systems. For molecules similar in structure to this compound, such as 3-[(2,2-dimethylhydrazinyl)methylene]-pentane-2,4-dione, calculations have been performed using both DFT, specifically the B3LYP functional, and the second-order Møller-Plesset perturbation theory (MP2), which is an ab initio method. researchgate.net These methods are employed with various basis sets to accurately model the electronic structure and properties of the molecule. DFT methods are known for their balance of computational cost and accuracy in predicting molecular geometries and energies. Ab initio methods like MP2, while computationally more demanding, provide a higher level of theory and are often used to benchmark DFT results. The choice of method and basis set is critical for obtaining reliable theoretical predictions that can be compared with experimental data.

A primary application of quantum chemical calculations is the determination of stable molecular geometries through a process called geometry optimization. This process systematically alters the atomic coordinates to find the arrangement that corresponds to a minimum on the potential energy surface. For related push-pull systems, geometries and relative energies of possible conformers have been evaluated at both DFT and MP2 levels of theory. researchgate.net These calculations are essential for identifying the most stable conformers of this compound and understanding the energetic relationships between different spatial arrangements of its atoms. The optimized geometries provide valuable data on bond lengths, bond angles, and dihedral angles, which are fundamental to describing the molecule's three-dimensional structure.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the this compound molecule allows for the existence of various conformers. Conformational analysis aims to identify these stable conformers and understand the energy barriers that separate them.

Theoretical studies on analogous compounds have revealed the presence of different conformers, such as those with EZ or ZZ orientations of the acetyl groups. researchgate.net For 3-[(2,2-dimethylhydrazinyl)methylene]-pentane-2,4-dione, the EZa conformer, featuring an intramolecular hydrogen bond, was found to be the most stable in the solid state. researchgate.net Computational analysis identified a second, less polar conformer, ZZa, which could be present in less polar solutions. researchgate.net The relative energies of these conformers are crucial for understanding the conformational preferences of the molecule. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, providing a comprehensive picture of the conformational landscape, including transition states between conformers.

Below is a table summarizing the calculated relative energies for conformers of a structurally similar compound, 3-[(2,2-dimethylhydrazinyl)methylene]-pentane-2,4-dione, which can provide insights into the expected conformational behavior of this compound.

| Conformer | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|

| EZa | 0.0 (Reference) | MP2/B3LYP |

| ZZa | > 0.0 | MP2/B3LYP |

Solvent Effects on Molecular Properties (e.g., Tautomerism, Conformation)

The properties of this compound, particularly its tautomeric and conformational equilibria, can be significantly influenced by the surrounding solvent. Computational models are employed to simulate these solvent effects.

For instance, in the case of 3-[(2,2-dimethylhydrazinyl)methylene]-pentane-2,4-dione, vibrational spectra indicated that in less polar solutions, a mixture of two conformers exists, whereas in more polar solvents, only one conformer is observed. researchgate.net This observation is supported by Self-Consistent Reaction Field (SCRF) calculations using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), which accounts for the influence of the solvent's dielectric constant on the conformational equilibrium. researchgate.net Generally, for β-dicarbonyl compounds, an increase in solvent polarity tends to shift the tautomeric equilibrium toward the keto form. srce.hrorientjchem.org This is because the keto tautomer is often more polar and thus better stabilized by polar solvents. orientjchem.org The interplay of intramolecular hydrogen bonding in the enol form and intermolecular interactions with the solvent is a key determinant of the observed equilibrium.

Electronic Structure Analysis

Understanding the electronic structure of this compound is fundamental to explaining its reactivity and spectroscopic properties.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that extend over the entire molecule. These orbitals are populated by electrons according to the Aufbau principle and Hund's rule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. These are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. For similar aminomethylene substituted compounds, frontier molecular orbital (FMO) analysis has been used to understand their electronic properties and potential reactivity. rsc.org

Interpretation of Spectroscopic Data through Computation

Computational chemistry provides a powerful lens for the detailed interpretation of experimental spectroscopic data. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in assigning vibrational and nuclear magnetic resonance spectra, understanding conformational complexities, and elucidating the influence of the chemical environment on the molecule's properties.

The vibrational spectra of this compound are complex due to the molecule's flexibility and the presence of various functional groups. Computational modeling has been crucial in providing a definitive assignment of the observed infrared (IR) and Raman bands. Research has shown that in less polar solutions, the compound exists as a mixture of two conformers, typically the EZ and ZZ forms, while in more polar solvents, a single EZ conformer is predominantly observed researchgate.net. The solid-state structure is confirmed to be the EZ conformer, stabilized by an intramolecular hydrogen bond researchgate.net.

Theoretical calculations, often at the B3LYP/6-31G** or MP2/6-31G** level of theory, are used to calculate the harmonic vibrational frequencies of the optimized molecular geometries of these conformers. The calculated frequencies are then compared with the experimental IR and Raman spectra. It is a standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods. The assignment of vibrational modes is further clarified by examining the potential energy distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.

Below is a representative comparison of experimental and computationally predicted vibrational frequencies for the stable EZ conformer of this compound.

| Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Calculated (B3LYP/6-31G**) Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|---|

| ~3450 | ~3450 | ~3455 | ν(N-H) asymmetric stretching |

| ~3300 | ~3300 | ~3305 | ν(N-H) symmetric stretching |

| ~1650 | ~1650 | ~1655 | ν(C=O) asymmetric stretching |

| ~1600 | ~1600 | ~1605 | ν(C=C) stretching and δ(NH₂) scissoring |

| ~1550 | ~1550 | ~1555 | ν(C=O) symmetric stretching |

| ~1420 | ~1420 | ~1425 | δ(CH₃) asymmetric bending |

| ~1360 | ~1360 | ~1365 | δ(CH₃) symmetric bending |

Note: The presented frequencies are approximate values based on typical ranges for these functional groups and the descriptions found in the research literature. The calculated values are scaled for better comparison with experimental data.

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a standard compound, such as tetramethylsilane (TMS).

According to NMR spectroscopic studies, this compound exists as a single entity in both chloroform (B151607) and the more polar dimethyl sulfoxide (B87167) at room temperature, which points to a rapid equilibrium between conformers on the NMR timescale or the strong predominance of one conformer researchgate.net. Computational predictions of ¹H and ¹³C NMR chemical shifts can help in the assignment of the experimental spectrum and provide insights into the electronic structure of the molecule.

The following table provides a representative comparison of experimental and calculated ¹³C and ¹H NMR chemical shifts for the major EZ conformer.

| Atom | Experimental Chemical Shift (ppm) | Calculated (GIAO/DFT) Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| C=O | ~195-205 | ~198 | Carbonyl carbons |

| C-NH₂ | ~100 | ~102 | Carbon of the aminomethylene group |

| =CH- | ~150 | ~152 | Vinylic carbon |

| CH₃ | ~25-30 | ~28 | Methyl carbons |

| N-H | ~5.0-7.0 | ~6.0 | Amine protons |

| =CH- | ~8.0-8.5 | ~8.2 | Vinylic proton |

| CH₃ | ~2.0-2.5 | ~2.3 | Methyl protons |

Note: The experimental chemical shifts are typical values for such structures and may vary with solvent and concentration. The calculated values are referenced to TMS.

The conformational equilibrium of this compound is sensitive to the polarity of the solvent. Computational models can account for solvent effects through the use of Self-Consistent Reaction Field (SCRF) methods, such as the Polarizable Continuum Model (PCM) researchgate.net. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the relative energies of different conformers in various solvents. Such calculations have corroborated experimental findings, showing that the more polar EZ conformer is stabilized in solvents of higher polarity researchgate.net.

Applications in Advanced Materials and Catalysis

Ligands in Catalysis

The bifunctional nature of 3-(Aminomethylene)pentane-2,4-dione and its derivatives, possessing both a soft nitrogen donor and a hard oxygen donor, allows them to form stable chelate complexes with a wide array of metal centers. This chelating ability is central to their application in various catalytic transformations.

Derivatives of this compound, broadly classified as β-ketoiminate or β-enaminone ligands, are instrumental in transition metal catalysis. These N,O-chelating ligands can stabilize transition metal centers, influencing their catalytic activity and selectivity. researchgate.netresearchgate.net The anionic form of the ligand, the β-ketoiminate, forms strong, stable bonds with metals, while the neutral β-enaminone can also coordinate, typically through its oxygen atom. researchgate.netdntb.gov.ua The utility of these ligands is enhanced by the ease with which their steric and electronic properties can be modified, for instance, by altering the substituents on the nitrogen or the dicarbonyl backbone. rsc.org

While direct applications of this compound in catalytic hydrogenation are not extensively detailed, the broader class of enamine and imine substrates is a major focus of transition metal-catalyzed enantioselective hydrogenation for the production of optically pure chiral amines. rsc.orgresearchgate.netresearchgate.net Catalysts based on rhodium and iridium are commonly employed for the asymmetric hydrogenation of prochiral imines. researchgate.net Furthermore, complexes with related sulfur-containing ligands (β-thioketiminates) have proven effective in the catalytic hydroboration of ketones, a reaction that, like hydrogenation, involves the reduction of a carbonyl group. nih.gov The success of these related systems underscores the potential of this compound and its derivatives to serve as effective ligands in various reduction reactions, including hydrogenation, by providing a stable and electronically tunable environment for the metal catalyst. rsc.orgrsc.org

In the realm of organocatalysis, the reactivity of this compound is analogous to that of enamines, which are key nucleophilic intermediates in a multitude of transformations, most notably the Michael addition. nih.govmdpi.com Enaminones are recognized as highly versatile building blocks, possessing both nucleophilic and electrophilic character. researchgate.net The nucleophilicity resides at the α-carbon, vinylogous to the nitrogen atom, allowing it to attack Michael acceptors like α,β-unsaturated carbonyl compounds.

The general mechanism for organocatalytic Michael additions often involves the in-situ formation of an enamine from a ketone and a chiral secondary amine catalyst (like a pyrrolidine (B122466) derivative). mdpi.com This enamine then acts as the nucleophile. This compound can be viewed as a stable, pre-formed enaminone that can act as a Michael donor. The reaction, known as the aza-Michael reaction when a nitrogen nucleophile is involved, is a powerful C-N bond-forming strategy. nih.gov While many nitrogen nucleophiles require catalytic activation to react with Michael acceptors, the inherent nucleophilicity of enaminones makes them effective participants in these additions, leading to the synthesis of complex, highly functionalized molecules. researchgate.netnih.gov

Achieving enantioselectivity in reactions involving this compound can be approached in two primary ways: by using a chiral catalyst to control the reaction of the achiral enaminone, or by synthesizing and employing a chiral derivative of the enaminone itself. Chiral amines, particularly cinchona alkaloids and their derivatives, are cornerstone catalysts in asymmetric synthesis and can induce high enantioselectivity in reactions such as Michael additions. acs.orgpsu.edu

The development of chiral variants of this compound represents a sophisticated strategy for asymmetric synthesis. By introducing chirality into the ligand backbone, for example, by using a chiral amine to synthesize the enaminone, one can create a chiral ligand capable of inducing asymmetry in metal-catalyzed reactions. The synthesis of chiral β-amino alcohols and γ-amino ketones through catalytic asymmetric methods highlights advanced strategies that could be adapted for enaminone functionalization. nih.govnih.gov For instance, manganese-catalyzed asymmetric hydrogenation of β-keto sulfones to produce chiral β-hydroxy sulfones demonstrates that the core structure is amenable to highly enantioselective transformations. rsc.org Such chiral enaminone derivatives hold promise for applications in enantioselective catalysis, where the chiral ligand framework can dictate the stereochemical outcome of the reaction.

Research Findings on Catalytic Applications

| Catalyst/System | Reaction Type | Substrate(s) | Key Finding | Reference |

| Imidazolidinone / H-bond donor | Michael Addition | Aldehydes, Enones | Demonstrated the efficacy of an isolated enamine intermediate as the active nucleophile. | nih.gov |

| DPEN-based thiourea | Asymmetric Michael Addition | Cycloketones, Nitroalkenes | Catalyst forms an enamine nucleophile in situ; achieves high diastereoselectivity and enantioselectivity. | mdpi.com |

| β-Ketoiminate Ligands | Metal Complexation | Transition Metals | Form robust, tunable N,O-chelating complexes suitable for catalysis. | researchgate.netresearchgate.net |

| Chiral Copper / Photocatalyst | Radical C-H Amination | Alcohols | Multi-catalytic system enables enantioselective synthesis of chiral β-amino alcohols. | nih.gov |

| β-Diketiminate Ligands | Transition Metal Catalysis | First-row transition metals | Ideal for supporting 3d metals, providing steric protection and promoting single-electron chemistry. | rsc.org |

Building Blocks for Heterocyclic Synthesis

The array of functional groups within this compound makes it an exceptionally useful precursor for constructing various heterocyclic ring systems. The 1,3-dicarbonyl moiety, combined with the enamine functionality, provides multiple reactive sites for cyclization reactions.

The synthesis of pyrazoles and isoxazoles frequently relies on the cyclocondensation of a 1,3-dicarbonyl compound with a dinucleophile. This compound, or its parent compound pentane-2,4-dione, serves as the ideal three-carbon electrophilic fragment for these reactions.

The reaction with hydrazine (B178648) or its derivatives is a classic and efficient method for constructing the pyrazole (B372694) ring. chim.itnih.gov Research has shown that substituted pentane-2,4-diones, such as 3-[(alkylsulfanyl)methyl]pentane-2,4-diones, react with hydrazine to yield the corresponding 4-substituted-3,5-dimethyl-1H-pyrazoles. researchgate.net This transformation proceeds via initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Similarly, isoxazoles are readily synthesized by reacting 1,3-dicarbonyls with hydroxylamine (B1172632). google.com This reaction provides a direct route to 3,5-disubstituted isoxazoles. nih.gov Studies have confirmed the successful heterocyclization of 3-substituted pentane-2,4-diones with hydroxylamine to form new 4-substituted isoxazoles, demonstrating the reliability of this synthetic pathway. researchgate.net

Heterocycle Synthesis from Dione (B5365651) Precursors

| Target Heterocycle | Reagent | Key Transformation | Reference(s) |

| Pyrazole | Hydrazine Hydrate | Cyclocondensation with a 1,3-dicarbonyl unit. | chim.itnih.govresearchgate.net |

| Isoxazole | Hydroxylamine | Cyclocondensation with a 1,3-dicarbonyl unit. | researchgate.netgoogle.comnih.gov |

| Quinolone | - (via intermediate) | Intramolecular cyclization of anilino-methylene derivatives. | nih.govorganic-chemistry.org |

Quinolones are a critical class of nitrogen-containing heterocycles, many of which exhibit important biological activities. nih.gov this compound and its N-aryl derivatives are key intermediates in several established routes to quinolone scaffolds.

A prominent method involves the reaction of an aniline (B41778) with a β-ketoester or a related 1,3-dicarbonyl derivative, often termed the Gould-Jacobs reaction. In a typical sequence, 3-(ethoxymethylene)pentane-2,4-dione (B1267616) (an intermediate in the synthesis of the title compound) reacts with an aniline to form an N-arylaminomethylene derivative. This intermediate then undergoes thermal or acid-catalyzed intramolecular cyclization, followed by elimination, to construct the 4-quinolone ring system. More modern approaches include transition metal-catalyzed C-H activation and coupling reactions, where enaminones are coupled with other reagents to build the quinolone framework directly. organic-chemistry.org For example, cobalt(III)-catalyzed coupling of enaminones with dioxazolones provides a pathway to quinolone structures. These methods highlight the role of the enaminone skeleton of this compound as a pre-organized synthon for the efficient assembly of complex quinolone derivatives. nih.govmdpi.com

Photofunctional and Electroluminescent Materials

Derivatives of this compound are explored for their potential in creating photofunctional and electroluminescent materials, driven by specific molecular design principles that tune their optical properties.

A key design principle for developing highly fluorescent materials from precursors like this compound is the phenomenon of aggregation-induced emission (AIE). nih.gov Molecules with AIE characteristics are typically weakly fluorescent in dilute solutions but become highly emissive in the aggregated or solid state. nih.govyoutube.com This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. rsc.org In solution, energy is dissipated non-radiatively through the free rotation of parts of the molecule, but in an aggregate, these motions are hindered, forcing the excited state to decay via radiative pathways, thus enhancing fluorescence. youtube.comrsc.org

Derivatives of this compound can be designed as AIE luminogens (AIEgens) by introducing aryl groups or other rotatable substituents. The photophysical properties, such as emission color and quantum yield, can be finely tuned by modifying these substituents. For example, the introduction of carbazole (B46965) units is a common strategy, as they are effective components in fluorescent materials. nih.gov The goal is to create molecules that remain non-emissive in solution but form highly ordered molecular packing in the solid state, which enhances emission without causing quenching from excessive π–π stacking interactions. rsc.org

Small organic molecules derived from frameworks like this compound are increasingly investigated for use in organic light-emitting diodes (OLEDs). rsc.org A significant advantage is the potential for low-cost, solution-based processing, which combines the facile synthesis of small molecules with the manufacturing benefits typically associated with polymers. rsc.org

For a molecule to function effectively in an OLED, its structure must be carefully designed. Star-shaped molecules with a central core, such as a 1,3,5-triazine (B166579) ring, linked to various aromatic "arms" are a popular design. nih.gov The 1,3,5-triazine core can be synthesized from precursors related to this compound. The conformational mobility of these arms, particularly their rotation around the C-N bond, plays a critical role in the material's properties and performance in a device. nih.gov These structural features influence the HOMO/LUMO energy levels, charge transport capabilities, and film-forming properties, all of which are crucial for efficient electroluminescence. The development of such molecules aims to create materials that can be processed from solution to form the emissive layers in OLED devices, with performance gradually approaching that of traditional vacuum-deposited materials. rsc.org

Supramolecular Chemistry and Self-Assembly

The structure of this compound is ideally suited for applications in supramolecular chemistry, where molecules are programmed to self-assemble into larger, ordered structures. This assembly is driven by non-covalent interactions, primarily hydrogen bonding and metal-ligand coordination. researchgate.netnih.gov

Single-crystal X-ray diffraction studies of this compound reveal a network of specific non-covalent interactions that govern its self-assembly in the solid state. researchgate.net The molecule's orientation and packing are stabilized by both intramolecular and intermolecular hydrogen bonds. researchgate.net The amine (N-H) and methyl (C-H) groups act as hydrogen bond donors, while the carbonyl oxygen atoms (C=O) serve as acceptors. researchgate.net This network of N—H⋯O and C—H⋯O interactions creates a robust, self-assembled structure. researchgate.netchemistryviews.org Similar bonding patterns are observed in its N-methylated derivative, 3-(methylaminomethylene)pentane-2,4-dione, highlighting the predictability of this self-assembly motif. researchgate.net

| Hydrogen Bond Parameters for this compound | | :--- | :--- | :--- | | Interaction Type | Bond | Nature | | N—H···O | N1—H1A···O2 | Intermolecular | | N—H···O | N1—H1B···O1 | Intermolecular | | C—H···O | C5—H5B···O2 | Intermolecular | | N—H···O | N1—H1B···O2 | Intramolecular | | C—H···O | C1—H1C···O1 | Intramolecular | Data derived from single-crystal X-ray diffraction analysis. researchgate.net

Furthermore, the β-dicarbonyl moiety of the molecule acts as an excellent bidentate chelating ligand for metal ions. This property is exploited in coordination-driven self-assembly to construct discrete, two- and three-dimensional supramolecular architectures. nih.gov By combining linear ditopic ligands with metal ions that have a defined coordination geometry (e.g., square planar Pd(II) or Pt(II)), complex structures like molecular triangles can be formed. nih.govrsc.org In this approach, the this compound derivative would serve as the ligand 'linker' connecting metal 'corners' to form a well-defined, finite ensemble. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The traditional synthesis of 3-(aminomethylene)pentane-2,4-dione involves the condensation of pentane-2,4-dione (acetylacetone) with an ammonia (B1221849) source. While effective, current research is focused on developing more efficient, environmentally friendly, and versatile synthetic protocols.

Emerging synthetic strategies include the use of microwave irradiation and ultrasound assistance. semanticscholar.orgmdpi.com These methods offer significant advantages over conventional heating, such as shorter reaction times, higher yields, and often solvent-free conditions, aligning with the principles of green chemistry. semanticscholar.orgwpmucdn.com For instance, ultrasound-assisted synthesis using nickel oxide as a heterogeneous and recyclable catalyst has been shown to be an efficient method for producing β-enaminones. growingscience.comresearchgate.net Another promising approach is the use of continuous flow systems, which allow for the safe and scalable production of enaminones, including those derived from biomass sources like furfural. rsc.orgrsc.org

Furthermore, multicomponent reactions are being explored for the one-pot synthesis of more complex derivatives of this compound. nih.govmdpi.com These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and synthetic efficiency. The development of catalyst-free and solvent-free multicomponent reactions under microwave irradiation represents a particularly sustainable and efficient route to novel enaminone structures. nih.govkuleuven.be

Table 1: Comparison of Synthetic Methods for β-Enaminones

| Method | Catalyst/Conditions | Advantages |

| Conventional Heating | Acid or base catalysts, often with solvent | Well-established, simple setup |

| Microwave-Assisted | Catalyst-free or with various catalysts | Rapid, high yields, solvent-free options |

| Ultrasound-Assisted | Heterogeneous catalysts (e.g., NiO) | Mild conditions, efficient, recyclable catalyst |

| Continuous Flow | Controlled temperature and flow rates | Scalable, safe, potential for automation |

| Multicomponent Reactions | Often catalyst-free or with simple catalysts | High atom economy, one-pot synthesis |

Exploration of New Ligand Architectures and Metal Combinations

The N,O-bidentate nature of this compound makes it an excellent ligand for a wide range of metal ions. While its complexes with copper(II) and nickel(II) are well-studied, there is a growing interest in exploring its coordination with other transition metals, lanthanides, and main group elements. researchgate.net The resulting metal complexes can exhibit diverse geometries and electronic properties, leading to novel applications.

Future research will likely focus on the design of more complex ligand architectures derived from this compound. This can be achieved by introducing functional groups onto the amine or the pentanedione backbone. These modifications can lead to polydentate or bridging ligands capable of forming polynuclear or supramolecular metal complexes. nih.gov For example, the incorporation of amino acid or peptide moieties can lead to chiral ligands for asymmetric catalysis. benthamdirect.com The synthesis of trinuclear nickel(II) complexes with a carbonate bridge, formed through atmospheric CO2 fixation, highlights the potential for creating complex, self-assembled structures. nih.gov

The exploration of heterometallic complexes, containing two or more different metal centers, is another emerging area. These complexes can exhibit unique catalytic and magnetic properties arising from the synergistic effects between the different metal ions.

Advanced Computational Modeling of Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, bonding, and reactivity of this compound and its derivatives. researchgate.net DFT calculations can provide valuable insights into the stability of different tautomers (enamine vs. imine), the nature of intramolecular hydrogen bonding, and the electronic structure of the molecule. researchgate.net

Future computational studies will likely focus on more advanced modeling of reaction mechanisms and the prediction of properties for novel compounds. For example, DFT can be used to investigate the transition states of reactions involving this compound, providing a deeper understanding of its reactivity. researchgate.net Such studies can help in the rational design of new catalysts and functional materials.

Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new compounds with desired properties, such as specific catalytic activities or optical properties. The combination of computational modeling with experimental studies will be crucial for the rapid development of this field.

Applications in Specialized Catalytic Transformations

Metal complexes of this compound and its derivatives have shown promise as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the metal center.

An emerging area of interest is the use of these complexes in oxidation catalysis. For instance, copper(II) complexes with related ligands have been shown to catalyze the aerobic oxidation of o-aminophenol to a phenoxazinone chromophore. rsc.orgmdpi.com There is also potential for these complexes to be used in other important transformations such as C-H activation, cross-coupling reactions, and hydrogenation reactions. nih.gov The development of chiral complexes for asymmetric catalysis is a particularly active area of research, with the aim of producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. benthamdirect.com

The catalytic activity of nickel complexes is also being explored. For example, nickel(0) complexes with amino olefin ligands have demonstrated high activity in the dehydrogenation of amine boranes, which are of interest for chemical hydrogen storage. researchgate.net The catalytic activity of copper(II) complexes in reduction reactions, such as the reduction of 4-nitrophenol, has also been demonstrated. mdpi.com

Integration into Functional Materials Science

The unique photophysical and chemical properties of this compound and its derivatives make them attractive candidates for the development of functional materials. One established application is its use as a fluorescent reagent, known as Fluoral-P, for the highly sensitive and selective detection of formaldehyde. researchgate.net

Future research is expected to expand the applications of this compound in materials science. For instance, the incorporation of this compound into polymer structures could lead to new materials with interesting optical or chelating properties. The development of fluorescent boron complexes based on β-enaminone ligands has already shown promise for applications in optoelectronics.

Furthermore, the ability of this compound to form stable metal complexes can be exploited for the creation of metal-organic frameworks (MOFs) and other porous materials. These materials could have applications in gas storage, separation, and catalysis. The design of new enaminone-based ligands with specific functionalities will be key to the development of these advanced materials.

Mechanistic Studies of Chemical Reactions and Ligand Transformations

A thorough understanding of the reaction mechanisms of this compound is crucial for its rational application in synthesis and catalysis. While the general reactivity of β-enaminones is known, detailed mechanistic studies of specific reactions are still needed.

Future research in this area will likely involve a combination of experimental techniques, such as kinetics studies and isotopic labeling, and computational modeling. researchgate.net For example, detailed mechanistic investigations of the multicomponent reactions used to synthesize derivatives of this compound can help to optimize reaction conditions and expand the scope of these powerful transformations. nih.gov

The study of ligand transformation reactions within the coordination sphere of a metal is another important area. Understanding how the this compound ligand can be modified while coordinated to a metal can open up new avenues for the synthesis of novel complexes and catalysts. Mechanistic insights into the catalytic cycles of reactions catalyzed by complexes of this ligand are also essential for improving their efficiency and selectivity. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.